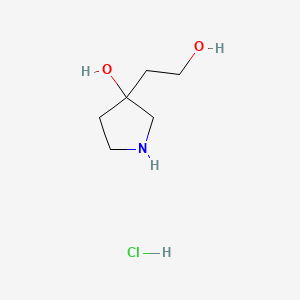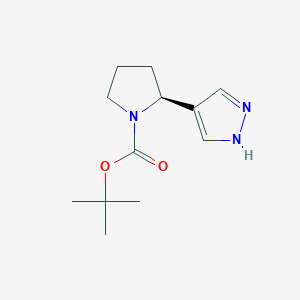![molecular formula C7H10O2 B8220257 (S)-Spiro[2.3]hexane-1-carboxylic acid](/img/structure/B8220257.png)
(S)-Spiro[2.3]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Spiro[2.3]hexane-1-carboxylic acid is a chiral compound characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring at a single carbon atom. This unique structure imparts distinct chemical and physical properties to the compound, making it an interesting subject of study in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[2.3]hexane-1-carboxylic acid typically involves the use of chiral precursors and catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification to isolate the (S)-enantiomer. For example, the use of lithium diisopropylamide in an aprotic medium can facilitate the isomerization of epoxy derivatives to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or continuous flow reactors. These methods aim to maximize yield and enantiomeric purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-Spiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The spirocyclic structure can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic alcohols.
科学的研究の応用
(S)-Spiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (S)-Spiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a useful probe for studying molecular interactions.
類似化合物との比較
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
- 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid
Uniqueness
(S)-Spiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure and chiral nature. This distinguishes it from other spirocyclic compounds, which may lack chirality or have different ring sizes and functional groups. Its distinct properties make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(2S)-spiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCGNLRDCLHAN-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4R)-3,3-difluoropiperidin-4-yl]methanol;hydrochloride](/img/structure/B8220190.png)




![N-methyl-1-[(3R)-oxan-3-yl]methanamine;hydrochloride](/img/structure/B8220240.png)

![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B8220250.png)
![tert-butyl (2S)-2-amino-5-azaspiro[2.3]hexane-5-carboxylate;hydrochloride](/img/structure/B8220263.png)

